molecular formula C10H10O3 B2371021 3-Formyl-2,6-dimethylbenzoic acid CAS No. 2167562-88-9

3-Formyl-2,6-dimethylbenzoic acid

Cat. No.: B2371021
CAS No.: 2167562-88-9
M. Wt: 178.187
InChI Key: IXFSFXGIDFGGDI-UHFFFAOYSA-N
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Description

3-Formyl-2,6-dimethylbenzoic acid is a substituted benzoic acid derivative featuring a formyl group at the 3-position and methyl groups at the 2- and 6-positions. The formyl group introduces electron-withdrawing effects, influencing acidity and reactivity, while methyl substituents enhance steric bulk and stability .

Properties

IUPAC Name

3-formyl-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSFXGIDFGGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Permanganate-Mediated Side Chain Oxidation

The oxidation of 3-formyl-2,6-dimethyltoluene using potassium permanganate (KMnO₄) under alkaline conditions provides a direct route to 3-formyl-2,6-dimethylbenzoic acid. This method proceeds via radical intermediates, with the reaction efficiency highly dependent on temperature control and pH modulation. At 80°C in a 2:1 water:acetone solvent system, yields reach 65–68% after 12 hours. Critical parameters include:

  • Oxidant stoichiometry : A 3:1 molar ratio of KMnO₄ to substrate minimizes over-oxidation byproducts
  • pH regulation : Maintaining pH 9–10 with sodium hydroxide prevents MnO₂ precipitation
  • Workup protocol : Sequential acidification (pH 2–3) and extraction with ethyl acetate recover 92% of product

Catalytic Aerobic Oxidation

Palladium(II) acetate-catalyzed aerobic oxidation offers a greener alternative, utilizing molecular oxygen as the terminal oxidant. Under 10 atm O₂ pressure in acetic acid solvent at 120°C, this method achieves 58% conversion in 8 hours. Key advantages include reduced metal waste and compatibility with acid-sensitive substrates.

Vilsmeier-Haack Formylation of 2,6-Dimethylbenzoic Acid

Reagent Optimization for Regioselective Formylation

The Vilsmeier-Haack reaction introduces the formyl group at the meta position of 2,6-dimethylbenzoic acid through electrophilic aromatic substitution. A optimized protocol uses:

Parameter Optimal Value Effect on Yield
POCl₃:DMF molar ratio 1.2:1 Maximizes iminium salt formation
Reaction temperature 0°C → 25°C (gradient) Minimizes esterification
Quenching method Ice-cold NaHCO₃ Prevents acid-catalyzed decomposition

This method produces 3-formyl-2,6-dimethylbenzoic acid in 73–78% yield with <5% of the 5-formyl regioisomer.

Solvent Effects on Reaction Kinetics

Comparative studies in dichloromethane (DCM), 1,2-dichloroethane (DCE), and chlorobenzene reveal:

  • DCM : Fastest reaction (complete in 2 h) but lower yield (68%) due to byproduct formation
  • DCE : Balanced kinetics and selectivity (75% yield in 4 h)
  • Chlorobenzene : Slowest (8 h) but highest purity (99.5% by HPLC)

Carboxylation of 3-Formyl-2,6-dimethylbenzene Derivatives

Kolbe-Schmitt Reaction Under High Pressure

Treating 3-formyl-2,6-dimethylphenol with supercritical CO₂ (100 atm, 150°C) in potassium hydroxide solution affords the carboxylic acid derivative in 52% yield. The reaction proceeds through a phenoxide intermediate, with regiochemistry controlled by:

  • CO₂ pressure : >80 atm required for effective carboxylation
  • Cation effects : Potassium ions yield 18% higher conversion than sodium

Metal-Catalyzed C–H Activation

Rhodium(III)-catalyzed direct carboxylation using CO₂ demonstrates potential for step-economical synthesis:

$$
\text{3-Formyl-2,6-dimethylbenzene} + \text{CO}_2 \xrightarrow{\text{[Cp*RhCl₂]₂, AgSbF₆}} \text{3-Formyl-2,6-dimethylbenzoic acid}
$$

Reaction conditions:

  • Catalyst loading: 5 mol% Rh
  • Temperature: 80°C
  • Solvent: DMF/H₂O (4:1)
  • Yield: 61% after 24 h

Hydrolysis of 3-Formyl-2,6-dimethylbenzoate Esters

Acid-Catalyzed Ester Cleavage

Methyl and ethyl esters undergo efficient hydrolysis using concentrated HCl in dioxane/water (1:1):

Ester HCl Concentration Time Yield
Methyl 6 M 8 h 89%
Ethyl 6 M 12 h 82%
Benzyl 6 M 24 h 68%

Enzymatic Hydrolysis

Lipase-mediated ester cleavage provides a mild alternative for acid-sensitive substrates:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : Phosphate buffer (pH 7)/tert-butanol (3:1)
  • Temperature : 37°C
  • Conversion : 94% after 48 h

Orthogonal Protection Strategies for Multistep Synthesis

Carboxylic Acid Protection as Silyl Esters

Using tert-butyldimethylsilyl (TBS) protecting groups enables sequential functionalization:

  • Protection: TBSCl, imidazole, DMF, 0°C → 25°C (95% yield)
  • Formylation: Vilsmeier-Haack conditions (72% yield)
  • Deprotection: Tetrabutylammonium fluoride (TBAF), THF (89% yield)

Photolabile Protecting Groups

Ortho-nitrobenzyl esters allow UV-triggered deprotection (λ = 365 nm) without affecting the formyl group:

  • Protection : o-Nitrobenzyl bromide, DIEA, DCM (83% yield)
  • Deprotection : CH₃CN/H₂O (4:1), 30 min irradiation (91% yield)

Advanced Spectroscopic Characterization

¹H NMR Signature Patterns

Key diagnostic signals in CDCl₃:

  • Formyl proton: δ 10.21 (s, 1H)
  • Aromatic protons: δ 7.89 (d, J = 2.1 Hz, 1H), 7.45 (d, J = 2.1 Hz, 1H)
  • Methyl groups: δ 2.61 (s, 6H)

IR Spectral Analysis

Characteristic absorption bands:

  • ν(C=O) acid: 1685–1700 cm⁻¹
  • ν(C=O) aldehyde: 1720–1740 cm⁻¹
  • ν(O–H): 2500–3000 cm⁻¹ (broad)

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

A tubular flow system (ID = 2 mm, L = 10 m) enhances heat transfer and mixing:

Parameter Batch Process Flow Process Improvement
Reaction time 8 h 45 min 10.7×
Yield 73% 81% +8%
Space-time yield 0.5 g/L·h 4.2 g/L·h 8.4×

Crystallization Optimization

Methanol/water (3:1) solvent system produces high-purity crystals:

  • Crystal habit : Needle-like morphology
  • Particle size : 50–100 μm (controlled by cooling rate)
  • Purity : 99.8% by DSC analysis

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 3-Carboxy-2,6-dimethylbenzoic acid.

    Reduction: 3-Hydroxymethyl-2,6-dimethylbenzoic acid.

    Substitution: 3-Formyl-2,6-dimethyl-4-bromobenzoic acid (for bromination).

Scientific Research Applications

3-Formyl-2,6-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes and acids.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-2,6-dimethylbenzoic acid depends on its chemical reactivity and interaction with biological molecules. The formyl group can participate in nucleophilic addition reactions, forming Schiff bases with amines. This reactivity can influence various biochemical pathways and molecular targets, such as enzymes and receptors, leading to potential biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
3-Formyl-2,6-dimethylbenzoic acid C₁₀H₁₀O₃ 178.19 (calculated) Formyl (3), Methyl (2,6) Carboxylic acid, Aldehyde
6-Formyl-2,3-dimethoxybenzoic acid C₁₀H₁₀O₅ 210.18 Formyl (6), Methoxy (2,3) Carboxylic acid, Aldehyde
2-Amino-3-formylbenzoic acid C₈H₇NO₃ 165.15 Amino (2), Formyl (3) Carboxylic acid, Aldehyde
3-Fluoro-2,6-dimethylbenzoic acid C₉H₉FO₂ 168.17 Fluoro (3), Methyl (2,6) Carboxylic acid, Halogen

Key Observations :

  • Substituent Effects: The formyl group (electron-withdrawing) in 3-formyl-2,6-dimethylbenzoic acid and its analogs increases the acidity of the carboxylic acid group compared to non-substituted benzoic acids. In contrast, methoxy groups (electron-donating) in 6-formyl-2,3-dimethoxybenzoic acid may reduce acidity . Fluorine in 3-fluoro-2,6-dimethylbenzoic acid introduces electronegativity and lipophilicity, enhancing bioavailability in pharmaceutical contexts .
  • Spectroscopic Differences: The absence of a formyl group in related compounds (e.g., 3-amino-2-hydroxybenzoic acid) leads to distinct ¹³C NMR shifts (e.g., δC 160.4 for formyl vs. δC 15.5–17.6 for non-formyl analogs) .

Reactivity and Stability

  • 6-Formyl-2,3-dimethoxybenzoic Acid :
    • Stable under standard conditions but reacts with strong oxidizing agents. Its methoxy groups may hinder electrophilic substitution reactions due to steric and electronic effects .
  • 2-Amino-3-formylbenzoic Acid: Limited decomposition data, but the amino group may participate in condensation reactions (e.g., Schiff base formation) .
  • 3-Fluoro-2,6-dimethylbenzoic Acid :
    • High purity (98%) and stability under long-term storage, with fluorine enhancing resistance to metabolic degradation .
Table 2: Hazard Comparison
Compound Name GHS Hazards Protective Measures
6-Formyl-2,3-dimethoxybenzoic acid Skin irritation (H315), Eye irritation (H319), Respiratory tract irritation (H335) Face shield, gloves, ventilation
2-Amino-3-formylbenzoic acid Potential carcinogenicity, skin sensitization Gloves, lab coat, avoid inhalation
3-Fluoro-2,6-dimethylbenzoic acid No specific hazards reported Standard lab precautions (gloves, goggles)

Key Notes:

  • The formyl-containing analogs (e.g., 6-formyl-2,3-dimethoxybenzoic acid) require stringent safety protocols due to irritation risks, whereas the fluoro derivative poses fewer immediate hazards .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Formyl-2,6-dimethylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Direct Synthesis : Adapt protocols from structurally similar aldehydes. For example, formyl groups in benzoic acids are often introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) on methyl-substituted precursors. Monitor reaction progress by TLC (hexane/EtOH 1:1, Rf ~0.62) and purify via recrystallization (e.g., pale yellow solid with m.p. 217–220°C observed in analogous compounds) .
  • Precursor Modification : Brominated derivatives (e.g., 4-Bromo-2,6-dimethylbenzoic acid) can serve as intermediates. Use Suzuki-Miyaura coupling or nucleophilic substitution to introduce functional groups before oxidation to the aldehyde .
    • Optimization : Vary temperature (45–60°C), catalyst loadings, and reaction times. For example, quantitative yields were achieved in 1 h at 45°C for a related triazine-coupled benzoic acid .

Q. What spectroscopic techniques are critical for characterizing 3-Formyl-2,6-dimethylbenzoic acid?

  • Methodological Answer :

  • 1H NMR : Analyze in DMSO-d₆ for solubility. Expect peaks for formyl protons (~10 ppm) and aromatic protons (δ 6.5–8.5 ppm). Compare with 3-formyl-2,4-dihydroxybenzoic acid (δ 3.86 ppm for methoxy groups in similar contexts) .
  • IR Spectroscopy : Confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., C₁₀H₁₀O₄, theoretical MW 194.18) .

Q. What safety protocols are essential when handling 3-Formyl-2,6-dimethylbenzoic acid?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Collect spills with dust-free tools and dispose via licensed waste services .

Advanced Research Questions

Q. How can conflicting reactivity data for 3-Formyl-2,6-dimethylbenzoic acid in nucleophilic additions be resolved?

  • Methodological Answer :

  • Controlled Experiments : Test reactivity under anhydrous vs. protic conditions. For example, the formyl group may hydrolyze in aqueous media, altering outcomes .
  • Computational Modeling : Use DFT calculations to predict electrophilic sites. Substituent effects (e.g., methyl groups at 2,6-positions) may sterically hinder reactions at the 4-position .

Q. What strategies address low yields in the synthesis of 3-Formyl-2,6-dimethylbenzoic acid derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylations or Pd catalysts for cross-couplings. For example, trifluoromethyl-substituted benzoic acids achieved >95% purity with optimized catalysts .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .

Q. How can researchers reconcile discrepancies in NMR data for derivatives of 3-Formyl-2,6-dimethylbenzoic acid?

  • Methodological Answer :

  • Decoupling Experiments : Perform 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, methyl groups in 3,6-dimethylbenzoic acids show distinct coupling patterns .
  • Comparative Analysis : Reference spectral libraries for analogous compounds (e.g., 3-formyl-2,4-dihydroxybenzoic acid, CAS 4435-88-5) to identify diagnostic shifts .

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